molecular formula C15H14N4O2S3 B2923981 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide CAS No. 864922-85-0

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Cat. No.: B2923981
CAS No.: 864922-85-0
M. Wt: 378.48
InChI Key: XWRFBDFUGDYGGG-UHFFFAOYSA-N
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Description

2-((3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This molecule incorporates two key heterocyclic systems—a 1,2,4-thiadiazole and a thiazole—linked by a thioether acetamide bridge. The 1,2,4-thiadiazole moiety is known for its versatility as a bioisostere for carboxylate and amide groups, potentially enabling interactions with various enzymatic targets. The presence of the thiazole ring, a common scaffold in medicinal chemistry, is frequently associated with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a candidate for high-throughput screening against novel biological targets. Its structure suggests potential for investigation in areas such as kinase inhibition, antimicrobial agent development, and enzyme modulation. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should conduct all necessary experiments in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S3/c1-9-7-22-14(16-9)17-12(20)8-23-15-18-13(19-24-15)10-3-5-11(21-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRFBDFUGDYGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O2S2C_{17}H_{16}N_2O_2S_2, with a molecular weight of 342.43 g/mol. Its structure features a thiadiazole ring substituted with a methoxyphenyl group and an acetamide moiety linked to a methylthiazole group. This unique configuration is believed to enhance its biological activity.

Anticancer Activity

Numerous studies have reported the anticancer potential of thiadiazole derivatives. The specific compound under discussion has shown promising cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A549 (Lung Cancer)4.27Alam et al. (2011)
MDA-MB-231 (Breast)VariesVarious studies
SK-OV-3 (Ovarian)19.5Almasirad et al. (2016)

These compounds often exhibit significant growth inhibition through mechanisms involving interactions with cellular targets that regulate proliferation and survival pathways.

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can effectively inhibit bacterial growth and possess antifungal activity. The mechanism often involves disrupting microbial membrane integrity or inhibiting essential enzymes.

The biological effects of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-methylthiazol-2-yl)acetamide are believed to arise from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or microbial growth.
  • Receptor Interaction : It could modulate signaling pathways by interacting with specific receptors in cells.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis, contributing to its cytotoxic effects.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

  • Alam et al. (2011) demonstrated that certain thiadiazole derivatives showed significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents.
  • Flefel et al. (2017) investigated the anticancer activity of a series of thiadiazole derivatives and found promising results against human liver hepatocellular carcinoma and colorectal carcinoma cell lines.

Comparison with Similar Compounds

Core Heterocycle Modifications

Thiadiazole vs. Triazole Derivatives
  • Triazole Analogs: Compounds like 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () replace thiadiazole with triazole, which may alter binding affinity due to differences in ring polarity and hydrogen-bonding capacity.
Dihydrothiadiazole Derivatives
  • N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () features a partially saturated thiadiazole ring. The reduced ring rigidity may affect conformational stability and target engagement compared to fully aromatic thiadiazoles .

Substituent Effects

Aromatic Ring Substitutions
  • 4-Methoxyphenyl: Present in the target compound and 2-((4-Ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide ().
  • 4-Fluorophenyl : In N-[4-Acetyl-5-(4-fluorophenyl)-...]acetamide (), fluorine’s electronegativity may strengthen dipole interactions but reduce lipophilicity compared to methoxy .
  • Thiophene/Thienyl : Compounds like 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide () incorporate thiophene, which introduces π-conjugation and sulfur-mediated interactions .
Acetamide Side Chain Variations
  • 4-Methylthiazol-2-yl : Unique to the target compound, this group may enhance steric bulk and influence binding specificity.

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